

Preliminary Toxicological Profile of 6-Heptenyl Acetate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Heptenyl acetate

Cat. No.: B1332133

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Authored for: Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a preliminary toxicological assessment of **6-Heptenyl acetate** (CAS No. 5048-30-6), a fragrance ingredient and chemical intermediate. Due to the limited availability of direct toxicological data for **6-Heptenyl acetate**, this report employs a read-across approach, leveraging data from structurally similar compounds: heptyl acetate, hexyl acetate, and cis-3-hexenyl acetate. This guide summarizes available quantitative toxicity data, details relevant experimental protocols based on OECD guidelines, and presents a proposed metabolic pathway. The information herein is intended to support initial safety assessments and guide future toxicological research.

Introduction

6-Heptenyl acetate is an unsaturated aliphatic ester with applications in the fragrance and chemical synthesis industries. A thorough understanding of its toxicological profile is essential for ensuring human and environmental safety. This document compiles and analyzes the currently available toxicological information, relying on a scientifically justified read-across methodology from well-characterized structural analogs to provide a preliminary safety evaluation.

Physicochemical Properties

Property	Value
Chemical Name	6-Heptenyl acetate
Synonyms	hept-6-en-1-yl acetate, 7-Acetoxy-1-heptene
CAS Number	5048-30-6
Molecular Formula	C ₉ H ₁₆ O ₂
Molecular Weight	156.22 g/mol
Appearance	Colorless liquid

Proposed Metabolic Pathway

Aliphatic esters like **6-Heptenyl acetate** are primarily metabolized in the body through hydrolysis, catalyzed by carboxylesterase enzymes. These enzymes are abundant in the liver, plasma, and intestine. The hydrolysis of **6-Heptenyl acetate** is expected to yield 6-hepten-1-ol and acetic acid. These metabolites are then likely to enter their respective endogenous metabolic pathways. Acetic acid is a common cellular metabolite, while 6-hepten-1-ol would likely undergo oxidation to the corresponding aldehyde and then to a carboxylic acid, which can be further metabolized or excreted.

Caption: Proposed metabolic hydrolysis of **6-Heptenyl acetate**.

Toxicological Data (via Read-Across Approach)

The toxicological assessment of **6-Heptenyl acetate** is based on data from the following structural analogs:

- Heptyl Acetate (CAS No. 112-06-1): Saturated C7-acetate ester.
- Hexyl Acetate (CAS No. 142-92-7): Saturated C6-acetate ester.
- cis-3-Hexenyl Acetate (CAS No. 3681-71-8): Unsaturated C6-acetate ester, an isomer of hexenyl acetate.

Acute Toxicity

Endpoint	Analog Compound	Species	Route	Value	Reference
LD ₅₀	Heptyl Acetate	Rat	Oral	>5,000 mg/kg	[1]
LD ₅₀	Heptyl Acetate	Rabbit	Dermal	>2,000 mg/kg	[2]
LD ₅₀	Hexyl Acetate	Rat	Oral	6,160 - 36,100 mg/kg	[3] [4]
LD ₅₀	Hexyl Acetate	Rabbit	Dermal	>5,000 mg/kg	[3] [4]
LD ₅₀	cis-3-Hexenyl Acetate	Rat	Oral	>5,000 mg/kg	
LD ₅₀	cis-3-Hexenyl Acetate	Rabbit	Dermal	>5,000 mg/kg	[5]

Based on the available data for its structural analogs, **6-Heptenyl acetate** is expected to have low acute toxicity via both oral and dermal routes of exposure.

Skin Irritation and Sensitization

Endpoint	Analog Compound	Species	Result	Reference
Skin Irritation	Heptyl Acetate	Rabbit	No irritant effect	
Skin Irritation	Hexyl Acetate	Rabbit	Slight irritation at 100%	[4]
Skin Irritation	Hexyl Acetate	Human	No irritation at 4% (patch test)	[3]
Skin Sensitization	Heptyl Acetate	Guinea Pig	Not sensitizing	[6]
Skin Sensitization	Hexyl Acetate	Human	No sensitization at 4% (maximization test)	[7]
Skin Sensitization	cis-3-Hexenyl Acetate	Human	No irritation or sensitization at 10%	

The read-across data suggests that **6-Heptenyl acetate** is unlikely to be a significant skin irritant or sensitizer at concentrations relevant to consumer product use.

Genotoxicity

Assay	Analog Compound	System	Metabolic Activation	Result	Reference
BlueScreen Assay	Heptyl Acetate	Human cells	With and without S9	Negative	[6]
Ames Test	Hexyl Acetate	S. typhimurium	With and without S9	Negative	[7]
In Vitro Micronucleus	Hexyl Propionate (read-across for Hexyl Acetate)	Not specified	Not specified	Non-clastogenic	[7]

Based on the negative results from in vitro genotoxicity assays of its close analogs, **6-Heptenyl acetate** is not expected to be genotoxic.

Repeated Dose and Reproductive Toxicity

Endpoint	Analog Compound	Species	NOAEL	Study Type	Reference
Repeated Dose	Hexyl Acetate (read-across for Heptyl Acetate)	Rat	333 mg/kg/day	OECD 422	[6]
Reproductive	Hexyl Acetate (read-across for Heptyl Acetate)	Rat	300 mg/kg/day	OECD 422	[6]
Repeated Dose	Hexyl Acetate	Rat (male)	300 mg/kg/day	13-week oral	[8]
Repeated Dose	Hexyl Acetate	Rat (female)	>1,000 mg/kg/day	13-week oral	[8]

The No-Observed-Adverse-Effect Levels (NOAELs) from repeated-dose and reproductive toxicity studies on structural analogs suggest a low potential for systemic toxicity from repeated exposure to **6-Heptenyl acetate**.

Experimental Protocols

The following sections describe the general methodologies for the key toxicological endpoints, based on standard OECD guidelines.

Workflow for Toxicological Assessment

Caption: General workflow for toxicological assessment.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following a single oral administration.

- **Test System:** Typically, young adult female rats are used.
- **Procedure:** A sighting study is first conducted to determine the appropriate starting dose. Subsequently, groups of animals are dosed in a stepwise manner at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is administered by gavage.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- **Endpoint:** The test allows for the classification of the substance according to the Globally Harmonised System (GHS) and provides an estimate of the lethal dose.

Acute Dermal Toxicity (OECD 402)

This test evaluates the potential hazards of a substance upon a single dermal application.

- **Test System:** Adult rats or rabbits are commonly used.
- **Procedure:** The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours. A limit test at 2000 mg/kg is often performed initially.

- Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.
- Endpoint: Determination of the LD₅₀ and observation of any pathological changes at necropsy.

In Vitro Skin Irritation (OECD 439: Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a substance to cause skin irritation.[\[6\]](#)

- Test System: A reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[\[6\]](#)
- Procedure: The test substance is applied topically to the tissue surface. After a defined exposure period, the substance is removed, and the tissue is incubated.
- Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[\[6\]](#)

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This is a widely used in vitro test for identifying substances that can cause gene mutations.[\[7\]](#)

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that require a specific amino acid for growth.[\[7\]](#)
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[\[7\]](#)
- Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.[\[7\]](#)

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage in mammalian cells.

- Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
- Procedure: Cells are exposed to the test substance at several concentrations, with and without metabolic activation. The formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of interphase cells) is assessed.
- Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance has clastogenic or aneugenic potential.

Conclusion

While direct toxicological data for **6-Heptenyl acetate** are scarce, a read-across analysis from structurally similar compounds—heptyl acetate, hexyl acetate, and cis-3-hexenyl acetate—provides a basis for a preliminary toxicological assessment. Based on this approach, **6-Heptenyl acetate** is anticipated to have low acute toxicity, to be non-irritating and non-sensitizing to the skin at typical use concentrations, and to be non-genotoxic. The NOAELs for repeated dose and reproductive toxicity from analog studies suggest a low potential for systemic toxicity.

It is crucial to emphasize that this assessment is based on a read-across approach and should be considered preliminary. Confirmatory toxicological studies on **6-Heptenyl acetate** are recommended to establish a definitive safety profile, particularly for applications involving significant human exposure.

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